6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Medicinal Chemistry Bioisosterism Molecular Recognition

6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one (molecular formula C18H21N5O2, MW 339.4 g/mol) is a heterocyclic organic compound belonging to the pyridazin-3(2H)-one class. Its architecture integrates a pyridazinone core with a furan ring at the 6-position and a 4-(pyridin-2-yl)piperazin-1-yl moiety linked via a methylene bridge at the N-2 position.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B12162604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=N4
InChIInChI=1S/C18H19N5O2/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2
InChIKeyVMGFICBZXUWHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Core Scaffold and Research Classification


6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one (molecular formula C18H21N5O2, MW 339.4 g/mol) is a heterocyclic organic compound belonging to the pyridazin-3(2H)-one class . Its architecture integrates a pyridazinone core with a furan ring at the 6-position and a 4-(pyridin-2-yl)piperazin-1-yl moiety linked via a methylene bridge at the N-2 position. This specific combination of pharmacophoric elements places it within a chemical space explored for adrenoceptor modulation and kinase inhibition. The compound is primarily distributed as a research reagent by chemical vendors and is referenced in the intellectual property landscape, specifically within the Sloan-Kettering patent family (e.g., EP2518063, US20100210649) concerning pyridazinones and furan-containing compounds for proliferative diseases, indicating its relevance to oncology-focused screening collections [1].

Why Generic Pyridazinone Substitution Fails: Structural Determinants of 6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one


Substituting 6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one with an in-class analog like the thiophene variant or a benzyl-substituted derivative is not functionally neutral. The furan ring provides a distinct electronic profile (oxygen heteroatom with higher electronegativity and hydrogen-bonding capacity) compared to its thiophene isostere (sulfur), which can critically alter target binding interactions [1]. Furthermore, the polymethylene spacer length and the nature of the terminal aryl/heteroaryl group on the piperazine have been shown in closely related pyridazinone series to profoundly influence both receptor affinity and subtype selectivity, with Ki values shifting by orders of magnitude depending on these structural variables [2]. Therefore, generic replacement risks losing the specific pharmacological fingerprint sought in receptor or enzyme assays.

Quantitative Evidence Guide: Differentiating 6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one from Closest Analogs


Furan vs. Thiophene Heterocycle Substitution: Impact on Hydrogen-Bonding and Electronic Properties

The target compound features a furan ring at the 6-position of the pyridazinone core. Its closest commercially available analog, 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 952482-19-8), replaces the furan oxygen with a sulfur atom. This O→S substitution alters the heterocycle's hydrogen-bond acceptor capacity (furan oxygen can act as a stronger H-bond acceptor than thiophene sulfur), dipole moment, and resonance energy. In medicinal chemistry campaigns, furan-to-thiophene substitutions can lead to significant changes in target binding affinities, with documented IC50 shifts exceeding 10-fold in some kinase inhibitor series [1]. The target compound's furan moiety may therefore offer a distinct interaction profile in biological screens compared to its thiophene isostere.

Medicinal Chemistry Bioisosterism Molecular Recognition

α1-Adrenoceptor Affinity Potential: Class-Level SAR Inferred from Furoylpiperazinyl Pyridazinone Derivatives

In a foundational study by Barbaro et al. (2001), a series of pyridazin-3(2H)-one derivatives bearing a furoylpiperazinyl moiety at the 6-position and an arylpiperazinylalkyl chain at the N-2 position were evaluated for α1- and α2-adrenoceptor binding. All compounds in this series exhibited good affinity for the α1-adrenoceptor, with Ki values in the low nanomolar range [1]. The most potent compound, 3k, demonstrated a Ki of 1.9 nM for α1-AR with a selectivity ratio of 274 over α2-AR [1]. The target compound retains the critical furoyl-containing pyridazinone core but incorporates a shorter methylene linker and a pyridin-2-yl terminus on the piperazine, structural features that, based on the pharmacophore model developed in this study, are predicted to modulate both affinity and receptor subtype selectivity [1].

Adrenoceptor Pharmacology GPCR Structure-Activity Relationship

Monoamine Oxidase B (MAO-B) Inhibition: Class-Level Activity of Pyridazinone Derivatives Containing Piperazine Moieties

Pyridazinone derivatives containing phenylpiperazine moieties have been identified as potent and selective MAO-B inhibitors. In a 2020 study by Çeçen et al., compound T6, a pyridazinone bearing a (2-fluorophenyl)piperazine moiety, inhibited MAO-B with an IC50 of 0.013 µM, while compound T3 showed an IC50 of 0.039 µM [1]. The target compound shares the pyridazinone-piperazine core scaffold but replaces the (2-fluorophenyl)piperazine with a (pyridin-2-yl)piperazine. The pyridinyl nitrogen introduces an additional hydrogen-bonding capacity that may influence MAO isoform selectivity. A separate study on pyridazinone derivatives reported compound TR16 with MAO-B IC50 of 0.17 µM and a selectivity index exceeding 235 over MAO-A [2].

Neuropharmacology MAO-B Inhibition Enzyme Assay

Patent-Backed Anti-Proliferative Application: Inclusion in Sloan-Kettering Pyridazinone-Furan Compound Library

The target compound falls within the generic scope of the patent family originating from Sloan-Kettering Institute for Cancer Research (US20100210649, EP2518063), which claims pyridazinone compounds of formula (I) and furan-containing compounds of formula (II) for the treatment of proliferative diseases, including cancers driven by EGFR and KRAS mutations [1]. The patent describes these compounds as identified through screening of small molecule libraries and demonstrates their utility in cell-based assays targeting oncogenic pathways. The compound's specific substitution pattern—furan at the 6-position and a pyridin-2-ylpiperazine via methylene linker at N-2—is structurally encompassed by the Markush claims, providing a documented precedent for its potential anti-cancer application that may not exist for analogs falling outside the claimed chemical space.

Cancer Research Kinase Inhibition Patent Landscape

Distinct Physicochemical Profile vs. Benzyl-Substituted Analog: Implications for Solubility and Permeability

A closely related analog, 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one, replaces the pyridin-2-yl group with a benzyl substituent on the piperazine ring . This substitution alters key physicochemical parameters. The pyridin-2-yl group introduces an additional nitrogen atom, increasing the number of hydrogen-bond acceptors (from 4 to 5) and reducing calculated logP relative to the benzyl analog. The pyridinyl nitrogen also provides a basic center (predicted pKa ~5-6 for pyridine) distinct from the neutral benzyl group, which can affect solubility under physiological pH conditions and influence permeability across biological membranes [1].

Drug-likeness ADME Prediction Physicochemical Properties

Antimycobacterial Activity Precedent: Pyridazinone-Furan Hybrids with Defined MIC Values

A 2021 thesis study by Karayavuz synthesized and evaluated 16 pyridazin-3(2H)-one and furan hybrid compounds against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Among the series, several compounds demonstrated MIC values of 50 µM, with chlorine substitution at the phenyl ring enhancing antimycobacterial activity [1]. While these compounds differ from the target compound in substitution pattern (furan-2-ylmethyl at position 4 vs. furan-2-yl at position 6), the study establishes that pyridazinone-furan hybrids possess measurable antitubercular activity. The target compound's distinct 6-furan substitution may offer a different potency and resistance profile compared to the 4-furanmethyl series.

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

Optimal Research Application Scenarios for 6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one


Focused GPCR Screening Libraries Targeting α1-Adrenoceptor Subtypes

Based on the class-level evidence from Barbaro et al. (2001) demonstrating that furoyl-containing pyridazinones achieve low nanomolar Ki values at α1-adrenoceptors [1], the target compound is a logical inclusion in focused GPCR screening sets. Its pyridin-2-ylpiperazine terminus provides a distinct pharmacophoric element not present in the published arylpiperazine series, potentially yielding a unique selectivity fingerprint across adrenoceptor subtypes. Procurement teams supporting cardiovascular or urological drug discovery programs should prioritize this compound as a scaffold-hopping candidate for hit identification.

MAO-B Inhibitor Lead Optimization with Pyridinyl-Piperazine Modification

The demonstrated MAO-B inhibitory activity of pyridazinone-piperazine derivatives (IC50 values ranging from 0.013 to 0.17 µM) establishes this chemical class as a viable starting point for CNS drug discovery [1]. The target compound, with its pyridin-2-yl substitution on the piperazine, offers a structural variation not explored in the published (2-fluorophenyl)piperazine series [2]. Researchers seeking to expand SAR around the piperazine N-substituent for MAO-B affinity and isoform selectivity should include this compound in their screening cascade.

Oncology-Focused Compound Collections Informed by Sloan-Kettering Patent Space

The target compound's structural inclusion within the Sloan-Kettering patent family (US20100210649) covering pyridazinones and furan-containing compounds for proliferative diseases [1] provides a strategic rationale for its procurement. Biotechnology companies and academic screening centers building patent-aware oncology libraries can use this compound as a tool to explore the chemical space around the claimed Markush structures, particularly for targets in the EGFR and KRAS signaling pathways. Its presence in the patent landscape also facilitates freedom-to-operate analysis and potential partnering discussions.

Physicochemical Comparator Studies: Pyridinyl vs. Benzyl Piperazine Analogs

The target compound's predicted enhanced aqueous solubility relative to its benzyl-substituted analog (due to the ionizable pyridine center) [1] makes it a valuable tool for studies correlating N-2 piperazine substitution with in vitro ADME properties. Contract research organizations (CROs) conducting solubility-permeability profiling or PAMPA assays can use this compound alongside its benzyl analog to generate comparative data on how pyridinyl incorporation affects biopharmaceutical properties within the pyridazinone chemotype. The distinct hydrogen-bonding capacity of the furan ring compared to the thiophene analog [2] further supports its use in systematic bioisostere evaluation studies.

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